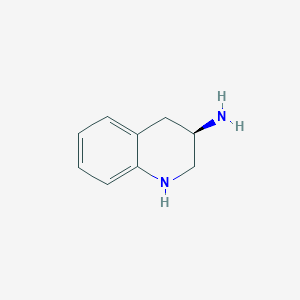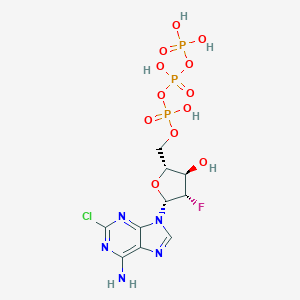
クロファラビン三リン酸
概要
説明
Clofarabine-5’-triphosphate is a phosphorylated derivative of clofarabine, a second-generation purine nucleoside analog. It is primarily known for its potent antineoplastic activity, particularly in the treatment of acute lymphoblastic leukemia. Clofarabine-5’-triphosphate is the active metabolite that inhibits DNA synthesis by incorporating into DNA and inhibiting ribonucleotide reductase .
科学的研究の応用
Clofarabine-5’-triphosphate has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Investigated for its effects on cellular metabolism and nucleotide pools.
Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other hematologic malignancies. .
Industry: Utilized in the development of new antineoplastic agents and in drug discovery research.
作用機序
Clofarabine-5’-triphosphate exerts its effects through multiple mechanisms:
Inhibition of DNA Synthesis: It is incorporated into DNA, causing chain termination.
Inhibition of Ribonucleotide Reductase: It reduces the pool of deoxyribonucleotide triphosphates, essential for DNA synthesis.
Induction of Apoptosis: The incorporation into DNA and inhibition of ribonucleotide reductase lead to DNA damage and apoptosis
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .
生化学分析
Biochemical Properties
Clofarabine Triphosphate plays a significant role in biochemical reactions. It prevents cells from making DNA and RNA by interfering with the synthesis of nucleic acids, thus stopping the growth of cancer cells . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
Cellular Effects
Clofarabine Triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Clofarabine Triphosphate involves its metabolization to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clofarabine Triphosphate change over time. It has a long half-life, and its accumulation in circulating leukemia cells is dose-dependent . This results in incremental increases in Clofarabine Triphosphate with every daily infusion of the drug .
Metabolic Pathways
Clofarabine Triphosphate is involved in metabolic pathways that interfere with the synthesis of nucleic acids . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of clofarabine-5’-triphosphate involves the phosphorylation of clofarabine. The process typically includes the following steps:
Phosphorylation: Clofarabine is first phosphorylated to clofarabine-5’-monophosphate using a phosphorylating agent such as phosphorus oxychloride in the presence of a base.
Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate using pyrophosphate donors like adenosine triphosphate (ATP) or other phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of clofarabine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and quality control .
化学反応の分析
Types of Reactions: Clofarabine-5’-triphosphate undergoes several types of chemical reactions, including:
Incorporation into DNA: It competes with endogenous deoxyribonucleotide triphosphates for incorporation into DNA, leading to chain termination.
Inhibition of Ribonucleotide Reductase: It inhibits ribonucleotide reductase, reducing the pool of deoxyribonucleotide triphosphates available for DNA synthesis.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride, adenosine triphosphate.
Bases: Triethylamine, pyridine.
Solvents: Dimethylformamide, acetonitrile.
Major Products:
類似化合物との比較
Clofarabine-5’-triphosphate is compared with other nucleoside analogs such as fludarabine and cladribine:
Fludarabine: Similar to clofarabine, fludarabine is a purine nucleoside analog that inhibits DNA synthesis. clofarabine has a halogen in the sugar moiety, making it more resistant to degradation.
Cladribine: Another purine nucleoside analog, cladribine also inhibits DNA synthesis but is more susceptible to enzymatic degradation compared to clofarabine
Uniqueness: Clofarabine-5’-triphosphate’s unique structure, with halogen substitutions, provides greater stability and potency compared to other nucleoside analogs. This makes it particularly effective in treating certain types of leukemia .
Similar Compounds:
- Fludarabine
- Cladribine
- Nelarabine
特性
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
| Record name | CLOFARABINE TRIPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134646-41-6 | |
| Record name | CLOFARABINE TRIPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofarabine triphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].
ANone: The research papers primarily focus on the biological activity and pharmacokinetics of clofarabine triphosphate. They do not provide detailed information about its material compatibility or stability under various conditions.
A: Clofarabine triphosphate itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].
A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.
A: While the provided information doesn't directly address the stability of clofarabine triphosphate, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of clofarabine triphosphate, is formulated for intravenous administration [, , ].
ANone: The research abstracts primarily focus on the biological and clinical aspects of clofarabine triphosphate. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.
A: Clofarabine triphosphate exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



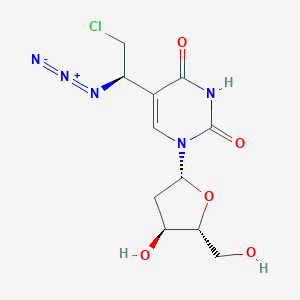
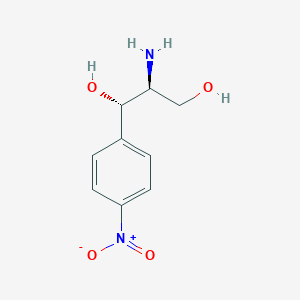
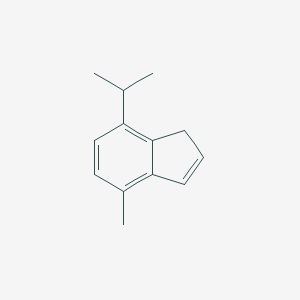
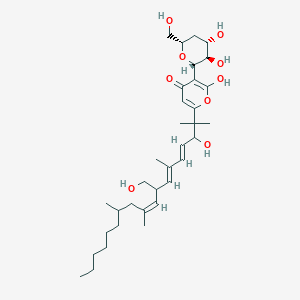
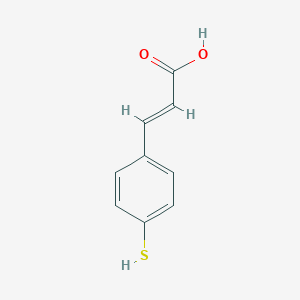

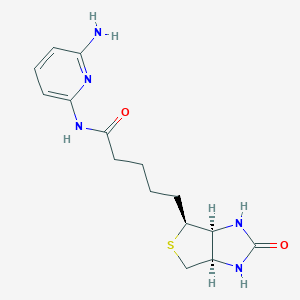
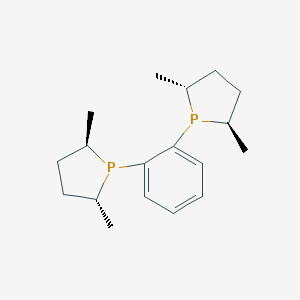
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
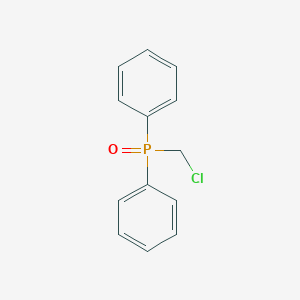


![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
